molecular formula C11H15NO B1321735 4-(Oxan-4-yl)aniline CAS No. 62071-40-3

4-(Oxan-4-yl)aniline

Cat. No. B1321735
Key on ui cas rn: 62071-40-3
M. Wt: 177.24 g/mol
InChI Key: ZPKIQSVHYPMNNO-UHFFFAOYSA-N
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Patent
US04078076

Procedure details

140 g of stannous chloride were added over 30 minutes at room temperature to a suspension of 43.4 g of 4-(p-nitrophenyl)-tetrahydropyran in 435 ml of concentrated hydrochloric acid and the mixture was heated at 60° C for 2 hours and was cooled to 4° C. The mixture was filtered and the recovered crystals were washed with water and dissolved in a mixture of 300 g of iced water and 300 ml of 2N sodium hydroxide. The solution was stirred at room temperature and was then filtered. The recovered crystals were dissolved in methylene chloride and the aqueous alkaline phase was extracted with methylene chloride. The combined methylene chloride phases were washed with water and dried and evaporated to dryness. The residue was crystallized from isopropyl alcohol to obtain 27 g of 4-(p-aminophenyl)-tetrahydropyran melting at 122° C.
[Compound]
Name
stannous chloride
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>Cl>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
stannous chloride
Quantity
140 g
Type
reactant
Smiles
Name
Quantity
43.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CCOCC1
Name
Quantity
435 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 4° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the recovered crystals were washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of 300 g of iced water and 300 ml of 2N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
was then filtered
DISSOLUTION
Type
DISSOLUTION
Details
The recovered crystals were dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the aqueous alkaline phase was extracted with methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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